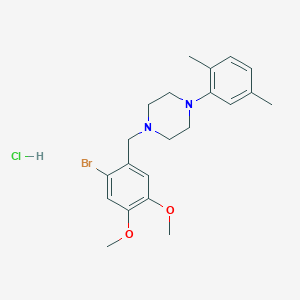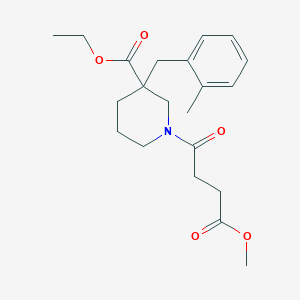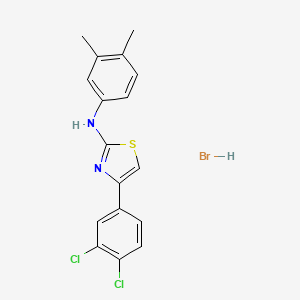
1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride, also known as BDB, is a chemical compound that belongs to the family of piperazine derivatives. BDB has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride is not yet fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a dopamine D2 receptor antagonist. The compound also enhances the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anti-addictive effects.
Biochemical and Physiological Effects
This compound has been found to alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. This compound has been found to have a low toxicity profile and does not induce significant adverse effects on vital organs such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, the compound has a short half-life, which may limit its therapeutic potential. Moreover, this compound is a Schedule I controlled substance in the United States, which makes it challenging to obtain for research purposes.
Zukünftige Richtungen
Future research on 1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride should focus on elucidating its exact mechanism of action and exploring its therapeutic potential in the treatment of various neurological disorders. Further studies are needed to determine the optimal dosage and administration route of this compound and to evaluate its long-term safety profile. Additionally, research should be conducted to develop novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. The compound has been extensively studied for its antidepressant and anti-addictive effects and has shown a low toxicity profile. Further research is needed to fully understand the mechanism of action of this compound and to develop novel derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde and 2,5-dimethylphenylpiperazine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of the synthesized this compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
1-(2-bromo-4,5-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and addiction. The compound has been shown to exhibit antidepressant-like effects in animal models of depression and anxiety. This compound has also been found to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2.ClH/c1-15-5-6-16(2)19(11-15)24-9-7-23(8-10-24)14-17-12-20(25-3)21(26-4)13-18(17)22;/h5-6,11-13H,7-10,14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBKOCEYVKJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3Br)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
![2-furylmethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5019278.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodophenyl)acetamide](/img/structure/B5019284.png)


![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)


![4-{1-cyano-2-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5019325.png)
![N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5019326.png)
![{2-[2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5019333.png)
![1,8-dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5019349.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5019358.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5019367.png)